Glycyrrhizinic acid, potassium salt

Description

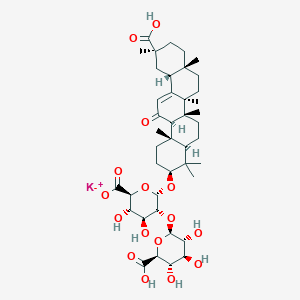

Structure

2D Structure

Properties

CAS No. |

42294-03-1 |

|---|---|

Molecular Formula |

C42H62KO16 |

Molecular Weight |

862.0 g/mol |

IUPAC Name |

potassium;(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C42H62O16.K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 |

InChI Key |

XCZIARIJVDURGH-OOFFSTKBSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K+] |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[K] |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K] |

Other CAS No. |

68039-19-0 42294-03-1 |

Related CAS |

42294-03-1 |

Synonyms |

(3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-α-D-glucopyranosiduronic Acid Monopotassium Salt; _x000B_30-Noroleanane, α-D-glucopyranosiduronic Acid Deriv._x000B_18β-Glycyrrhizic acid Monopotassium Salt; Glycyrrhizic Acid Monopotass |

Origin of Product |

United States |

Advanced Methodologies for Synthesis and Derivatization of Glycyrrhizinic Acid, Potassium Salt

Biosynthetic Pathways and Metabolic Engineering Approaches for Glycyrrhizinic Acid Production

The natural production of glycyrrhizinic acid in licorice plants is a complex process involving numerous enzymatic steps. Researchers are actively exploring ways to harness and enhance these biosynthetic pathways for increased yields.

Enzymatic Catalysis and Gene Expression Modulation in Glycyrrhizinic Acid Biosynthesis

The biosynthesis of glycyrrhizinic acid begins with the cyclization of 2,3-oxidosqualene (B107256) to form β-amyrin, a reaction catalyzed by the enzyme β-amyrin synthase (bAS). researchgate.net This is followed by a series of oxidation reactions at the C-11 and C-30 positions of the β-amyrin backbone, and subsequent glycosylation at the C-3 hydroxyl group. researchgate.net Key enzymes involved in these later stages include cytochrome P450 monooxygenases (CYP88D6 and CYP72A154) and UDP-dependent glycosyltransferases (UGTs). nih.govnih.gov

Metabolic engineering efforts have focused on identifying and overexpressing the genes encoding these crucial enzymes. For instance, studies have shown that the expression of genes such as β-amyrin synthase, β-amyrin-11-oxidase, 11-oxo-beta-amyrin (B1259920) 30-oxidase, and UDP-dependent glucosyltransferase is critical for glycyrrhizin (B1671929) biosynthesis. nih.gov The expression of these genes can be modulated by phytohormones like naphthalene (B1677914) acetic acid (NAA), gibberellic acid (GA₃), and abscisic acid (ABA), leading to increased production of glycyrrhizin. nih.gov Furthermore, the use of microbial systems, such as Saccharomyces cerevisiae, has been explored for the heterologous production of glycyrrhetinic acid, the aglycone of glycyrrhizinic acid. nih.gov This involves introducing the relevant biosynthetic genes into the microbial host to create a "cell factory" for producing the target compound. nih.gov

Uridine diphosphate-dependent glycosyltransferases (UGTs) play a pivotal role in the final steps of glycyrrhizinic acid biosynthesis and in creating structural diversity. Researchers have characterized UGTs from various sources, including Bacillus subtilis (UGT109A3 and Bs-YjiC), which can glycosylate glycyrrhetinic acid at both the C3 hydroxyl and C30 carboxyl groups. frontiersin.orgmdpi.com This enzymatic glycosylation not only produces glycyrrhizinic acid but also novel glucosides with potentially enhanced properties. mdpi.com

Influence of Environmental Factors and Microbial Elicitors on Glycyrrhizinic Acid Accumulation

The production of glycyrrhizinic acid in licorice plants is not solely determined by genetics; environmental conditions and interactions with microbes also play a significant role. Studies have shown that factors such as temperature, soil composition, and sunlight duration can influence the accumulation of glycyrrhizinic acid. smujo.idnih.gov For example, higher temperatures and increased phosphorus content in the soil have been positively correlated with glycyrrhizic acid content, while higher soil pH and calcium carbonate levels have shown a negative correlation. smujo.id Additionally, manganese application has been found to stimulate the production of primary metabolites, which in turn promotes the secondary metabolism leading to the formation and accumulation of glycyrrhizic acid. researchgate.net

Elicitors, which are molecules that trigger a defense response in plants, can also be used to enhance the production of secondary metabolites like glycyrrhizinic acid. Both abiotic (non-living) and biotic (living) elicitors have been investigated.

Abiotic Elicitors:

Polyethylene glycol (PEG): Simulating drought stress, PEG has been shown to significantly increase glycyrrhizin yield in hairy root cultures of Glycyrrhiza glabra. nih.govnih.gov

Cadmium chloride (CdCl₂): This heavy metal stressor can also enhance glycyrrhizin production. nih.govnih.gov

Phytohormones: Methyl jasmonate (MeJA) and gibberellic acid (GA) have been used to stimulate glycyrrhizin biosynthesis. researchgate.net

Biotic Elicitors:

Fungal Elicitors: Preparations from fungi such as Aspergillus niger and Rhizopus stolonifer have been used to induce glycyrrhizin synthesis. researchgate.net

Yeast and Bacteria: Saccharomyces cerevisiae and Meyerozyma guilliermondii have been shown to significantly increase the content of glycyrrhizic acid in adventitious root cultures of Glycyrrhiza uralensis. nih.gov Similarly, Rhizobium leguminosarum and Pseudomonas putida have been used as bacterial elicitors. researchgate.net

Cellulase and Mannan: These components of microbial cell walls can also act as potent elicitors, with cellulase, for instance, leading to a substantial fold increase in glycyrrhizin yield. nih.govnih.gov

Chemical Synthesis and Semisynthesis of Glycyrrhizinic Acid and its Potassium Salt

While biosynthesis offers a natural route to glycyrrhizinic acid, chemical and semisynthetic methods provide alternative and often more controlled approaches to obtaining the compound and its derivatives.

Strategies for Salt Formation and Purification

The potassium salt of glycyrrhizinic acid, often referred to as dipotassium (B57713) glycyrrhizinate, is a widely used form of the compound due to its enhanced water solubility and stability. ontosight.aici.guide The formation of this salt is a key step in the purification process.

A common method for obtaining purified glycyrrhizic acid involves extracting it from licorice root and then converting it into a salt form. For example, a crude extract can be treated with an acidified organic solvent, such as acetone (B3395972) with sulfuric acid, to precipitate the glycyrrhizic acid. researchgate.net This can then be converted to its tripotassium salt by treatment with a methanolic potassium hydroxide (B78521) solution. researchgate.netresearchgate.net Subsequent recrystallization from glacial acetic acid can yield the monopotassium salt. researchgate.netresearchgate.net Another approach involves using macroporous adsorptive resins to purify a monoammonium glycyrrhizinate solution, followed by elution with a potassium carbonate or bicarbonate solution to obtain the potassium salt. google.com

The purity of the final product is often assessed using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netjrespharm.com

Derivatization at Carboxyl and Hydroxyl Moieties for Research Probes

The chemical structure of glycyrrhizinic acid, with its multiple carboxyl and hydroxyl groups, offers numerous sites for modification to create novel derivatives for research purposes. nih.gov Derivatization can be used to alter the molecule's properties, such as its polarity and bioavailability, and to introduce functionalities for probing biological systems. nih.govdntb.gov.uaresearchgate.net

The carboxyl groups of glycyrrhizinic acid are common targets for derivatization to form ester and amide analogues.

Ester Analogues: Esterification of the carboxylic acid groups can be achieved through various synthetic methods. These modifications can influence the biological activity of the resulting compounds. espublisher.com

Amide Analogues: The synthesis of amide derivatives often involves activating the carboxylic acid groups. This can be achieved using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide. jrespharm.comresearchgate.netresearchgate.net This allows for the coupling of various amines or amino acid esters to the glycyrrhizic acid backbone. For example, piperazinyl amides of 18β-glycyrrhetinic acid have been synthesized, and their formation can be optimized by choosing the appropriate synthetic route, such as amidation followed by esterification or vice versa. nih.gov These amide derivatives can serve as valuable research probes to investigate the structure-activity relationships of glycyrrhizinic acid and its interactions with biological targets. researchgate.net

Glycopeptide and Glycoside Conjugates

The synthesis of glycopeptide and glycoside conjugates of glycyrrhizinic acid (GA) involves the covalent linkage of amino acids, peptides, or other glycosides to the GA scaffold. These modifications are primarily aimed at altering the molecule's polarity, and transport properties. The two terminal carboxyl groups on the glucuronic acid residues of glycyrrhizinic acid are the principal sites for such conjugations.

The general approach involves the activation of these carboxyl groups followed by nucleophilic attack by the amino group of an amino acid or peptide. nih.gov Several coupling agents and methods have been successfully employed to facilitate this amide bond formation. Common activating agents include N,N′-dicyclohexylcarbodiimide (DCC) in the presence of additives like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt), as well as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govnih.govnih.gov

For instance, new glycyrrhizic acid conjugates have been synthesized with tert-butyl esters of amino acids such as L-methionine, L-phenylalanine, L-proline, and L-isoleucine. nih.gov Similarly, dipeptide conjugates with Gly-Leu and Gly-Phe have been prepared using benzyl (B1604629) esters of the dipeptides. nih.gov The activation of the GA carboxyl groups in these syntheses was achieved using systems like NHS/DCC or HOBt/DCC. nih.gov Another study reports the synthesis of GA conjugates with methyl esters of L-amino acids (valine, methionine, and glutamic acid) using EDC as the coupling agent. nih.gov These reactions typically proceed via the formation of an active ester intermediate of glycyrrhizinic acid, which then readily reacts with the amino component.

The choice of solvent is critical and often involves aprotic polar solvents like tetrahydrofuran (B95107) (THF) to ensure the solubility of the reactants and facilitate the reaction. nih.gov These synthetic strategies allow for the creation of libraries of glycyrrhizinic acid-amino acid conjugates, enabling detailed structure-activity relationship studies. rsc.org

Table 1: Examples of Glycyrrhizinic Acid (GA) Conjugates and Synthesis Reagents

| Conjugated Moiety | Activating Agent(s) | Solvent | Reference |

|---|---|---|---|

| L-Amino Acid tert-butyl esters (Met, Phe, Pro, Ile) | N-hydroxysuccinimide (NHS), N,N′-dicyclohexylcarbodiimide (DCC) | Tetrahydrofuran (THF) | nih.gov |

| Dipeptide benzyl esters (Gly-Leu, Gly-Phe) | N-hydroxybenzotriazole (HOBt), N,N′-dicyclohexylcarbodiimide (DCC) | Tetrahydrofuran (THF) | nih.gov |

| L-Amino Acid methyl esters (Val, Met, Glu) | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Not specified | nih.gov |

| General Amino Acids | N-hydroxysuccinimide (NHS), N,N′-dicyclohexylcarbodiimide (DCC) | Tetrahydrofuran (THF) | nih.gov |

Synthesis of Modified Glycyrrhetinic Acid Derivatives

Glycyrrhetinic acid (GA), the aglycone of glycyrrhizinic acid, is a common starting point for extensive chemical modifications. nih.gov It is typically obtained by the acid or enzymatic hydrolysis of glycyrrhizinic acid or its salts. nih.govnih.gov The resulting triterpenoid (B12794562) structure possesses several key functional groups that are amenable to derivatization, primarily the C3-hydroxyl group, the C11-keto group, and the C30-carboxyl group. nih.govnih.gov The modification of these sites is a widely explored strategy to generate novel compounds. mdpi.com

Modification at the C3-hydroxyl group is a common and effective strategy. nih.gov This can involve esterification or etherification reactions to introduce various functionalities, which can reduce the polarity of the parent compound. nih.gov

The C30-carboxyl group is another frequent target for modification, often through esterification or amidation. For example, its conversion to amides or esters can be achieved using coupling reagents like DCC and HOBt. nih.gov

Modifications at the C11-keto group are also explored to alter the conformation and electronic properties of the A-ring of the triterpenoid backbone. researchgate.net A series of novel glycyrrhetinic acid derivatives have been designed and synthesized through these structural modifications. nih.gov For example, one study reported the synthesis of 21 glycyrrhetinic acid derivatives with yields ranging from 40-82%. mdpi.com These synthetic efforts aim to explore new chemical space and generate derivatives with refined properties. The process for producing potassium glycyrrhetinate (B1240380) involves the hydrolysis of glycyrrhizic acid to yield glycyrrhetinic acid, which is then reacted with potassium hydroxide. google.com

Table 2: Key Modification Sites and Strategies for Glycyrrhetinic Acid

| Modification Site | Type of Reaction | Common Reagents/Conditions | Resulting Derivative Type | Reference |

|---|---|---|---|---|

| C3-Hydroxyl | Esterification, Etherification | Acyl chlorides, Anhydrides, Alkyl halides | C3-Esters, C3-Ethers | nih.govnih.gov |

| C11-Keto | Reduction, Oximation | Reducing agents (e.g., NaBH₄), Hydroxylamine | C11-Hydroxy derivatives, C11-Oximes | researchgate.net |

| C30-Carboxyl | Esterification, Amidation | Alcohols, Amines, DCC, HOBt, DIPEA | C30-Esters, C30-Amides | nih.govmdpi.com |

| C3-OH & C30-COOH | Hydrolysis of Glycyrrhizic Acid, then reaction with KOH | Acid/Enzyme, Potassium Hydroxide (KOH) | Potassium Glycyrrhetinate | google.com |

Sophisticated Analytical and Spectroscopic Characterization of Glycyrrhizinic Acid, Potassium Salt and Its Derivatives

Advanced Chromatographic and Electrophoretic Techniques

Chromatographic and electrophoretic methods are fundamental in the separation and quantification of glycyrrhizinic acid, potassium salt from complex mixtures and in assessing its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of glycyrrhizinic acid and its salts. researchgate.net A common approach employs a reverse-phase C18 column with a mobile phase consisting of a mixture of an acidic buffer (like 0.05% phosphoric acid or a potassium acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724). mdpi.combas.bg Detection is typically carried out using a UV detector at a wavelength of around 250 nm or 254 nm. mdpi.comjuniperpublishers.com

This method allows for the effective separation of glycyrrhizinic acid from its impurities and related compounds. juniperpublishers.com The purity and content of this compound can be accurately determined by comparing the peak area of the analyte to that of a reference standard. researchgate.netmdpi.com The robustness of HPLC methods makes them suitable for quality control in both raw materials and finished products. juniperpublishers.com For instance, a developed HPLC method demonstrated good linearity, accuracy, and precision for the simultaneous estimation of glycyrrhizinic acid and other components in licorice extract. juniperpublishers.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | YMC C18 (250 mm × 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | 0.05% phosphoric acid : acetonitrile (55:45 v/v) | mdpi.com |

| Flow Rate | 0.7 mL/min | mdpi.com |

| Detection | UV at 250 nm | mdpi.com |

| Column Temperature | 30 °C | mdpi.com |

| Injection Volume | 10 µL | mdpi.com |

Capillary Electrophoresis for Separation and Quantification

Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), presents a powerful alternative for the separation and quantification of glycyrrhizinic acid. nih.gov This technique separates molecules based on their charge-to-size ratio in an electric field. nih.gov For glycyrrhizin (B1671929), a running buffer of sodium borate (B1201080) (Na2B4O7) has been shown to be effective. nih.gov

CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.govresearchgate.net A validated CZE method for glycyrrhizin demonstrated good linearity and reproducibility, allowing for direct injection of extracts for analysis without extensive pretreatment. nih.gov The use of an internal standard, such as diclofenac, can further enhance the precision of the quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of this compound. cabidigitallibrary.org Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are employed to assign the complex proton and carbon signals of the molecule. cabidigitallibrary.orgresearchgate.net

Quantitative NMR (qNMR) has emerged as a reliable method for determining the absolute purity of dipotassium (B57713) glycyrrhizinate. mdpi.comnih.gov This technique is based on the principle that the signal area in an NMR spectrum is directly proportional to the number of nuclei. mdpi.com By using an internal standard of known purity, such as potassium hydrogen phthalate (B1215562) or fumaric acid, the purity of the target compound can be accurately calculated without the need for a specific reference standard of the analyte. mdpi.comnih.gov The characteristic proton signal of the hydrogen on the olefinic carbon (C-12) at approximately δ 5.68 ppm is often selected for quantification due to its good separation and singlet nature. researchgate.netmdpi.com

Table 2: Key ¹H-NMR Signals for Quantitative Analysis of Dipotassium Glycyrrhizinate

| Compound | Signal (ppm) | Multiplicity | Assignment | Source |

|---|---|---|---|---|

| Dipotassium Glycyrrhizinate | δ 5.68 | s | 12-H | researchgate.netmdpi.com |

| Fumaric Acid (Internal Standard) | δ 6.52 | s | Olefinic protons | researchgate.netmdpi.com |

| Potassium Hydrogen Phthalate (Internal Standard) | δ 7.47–7.49 | m | Aromatic protons | mdpi.com |

| Potassium Hydrogen Phthalate (Internal Standard) | δ 7.58–7.60 | m | Aromatic protons | mdpi.com |

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is a powerful technique for the molecular characterization of glycyrrhizinic acid and its salts, providing information on molecular weight and fragmentation patterns. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS/MS), it offers high sensitivity and selectivity for the simultaneous determination of glycyrrhizin and its metabolites in various matrices. nih.govmdpi.com

Electrospray ionization (ESI) is a commonly used ionization source for glycyrrhizin analysis. mdpi.com In positive ion mode, the molecule can be detected, and its fragmentation can be studied using tandem mass spectrometry (MS/MS). nih.gov This allows for the development of highly specific multiple reaction monitoring (MRM) methods for quantification. nih.gov For instance, the transition of m/z 823 → 453 is often monitored for glycyrrhizin. nih.gov

Vibrational Spectroscopy (IR) Applications

Infrared (IR) spectroscopy is a valuable tool for the functional group analysis of this compound. The IR spectrum provides a unique fingerprint of the molecule, showing characteristic absorption bands for its various functional groups. Key vibrational bands include those for hydroxyl (O-H) groups, carbonyl (C=O) groups of the carboxylic acids and the ketone, and carbon-carbon double bonds (C=C) in the triterpenoid (B12794562) backbone. This technique can be used for identification and to detect changes in the chemical structure.

Solid-State Characterization Techniques (e.g., X-ray Diffraction, Differential Scanning Calorimetry)

The solid-state properties of this compound are crucial for its stability and formulation.

X-ray Diffraction (XRD) is used to investigate the crystalline or amorphous nature of the compound. The X-ray powder diffraction pattern provides information about the crystal lattice structure. The dipotassium salt of glycyrrhizin has been studied using X-ray crystallography, revealing the unique coordination mode of the potassium ions to the glycyrrhizin molecule. tokiwaph.co.jp

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with phase transitions as a function of temperature. nih.govnetzsch.com DSC can be used to determine the melting point, glass transition temperature, and enthalpy of fusion of this compound. nih.govmdpi.com These parameters are important for understanding the thermal stability and physical state of the compound. For example, DSC can be used to study the effects of thermal cycling on the stability of a substance, detecting changes in melting point or heat of fusion that may indicate degradation. unt.edu

Molecular and Cellular Mechanisms of Action of Glycyrrhizinic Acid, Potassium Salt in Vitro

Elucidation of Anti-Inflammatory Signaling Pathways

The anti-inflammatory properties of glycyrrhizinic acid have been a focal point of numerous in vitro investigations. The compound targets key signaling pathways that orchestrate the inflammatory response, primarily through the modulation of nuclear factor-kappa B (NF-κB) and the regulation of reactive oxygen species (ROS).

Glycyrrhizinic acid demonstrates potent inhibitory effects on the NF-κB signaling pathway, a central regulator of inflammation. frontiersin.orgrsc.org In vitro studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, show that glycyrrhizinic acid can suppress the activation of NF-κB. nih.govrsc.org The mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. rsc.orgrsc.org This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB-dependent pro-inflammatory genes. rsc.orgnih.gov

Consequently, the production of several key pro-inflammatory cytokines is significantly reduced. In vitro experiments have consistently shown that glycyrrhizinic acid and its derivatives decrease the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in stimulated immune cells. nih.govmdpi.commdpi.com The compound has also been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing inflammatory mediators. frontiersin.orgrsc.orgrsc.org This modulation is also linked to the inhibition of upstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which converge on NF-κB activation. rsc.orgresearchgate.netnih.gov

Table 1: In Vitro Anti-Inflammatory Effects on Signaling Molecules and Cytokines

| Cell Line | Stimulant | Key Target Inhibited | Downregulated Cytokines/Mediators |

|---|---|---|---|

| RAW 264.7 Macrophages | LPS | NF-κB, MAPK, IκBα phosphorylation | TNF-α, IL-1β, IL-6, NO, iNOS, COX-2 nih.govrsc.orgmdpi.com |

| Human Mast Cells (HMC-1) | PMACI | NF-κB, MAPK (ERK/JNK) | TNF-α, IL-6 mdpi.com |

| Human Skin Fibroblasts (Hs68) | UV-B | MAPK | - nih.gov |

| Mouse Primary Pancreatic Acinar Cells | Sodium Taurocholate | MAPK/STAT3/AKT | - nih.gov |

Glycyrrhizinic acid exhibits significant antioxidant activity by modulating the metabolism of reactive oxygen species (ROS). In vitro studies have shown that it can directly reduce the production of ROS, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•), by inhibiting the metabolic activity of neutrophils. nih.govresearchgate.net This is a key aspect of its anti-inflammatory action, as it does not act as a simple ROS scavenger but rather inhibits their generation at the cellular source. researchgate.net

Further research on human skin fibroblasts (Hs68) irradiated with UV-B revealed that glycyrrhizinic acid provides a strong photoprotective effect. nih.gov It significantly restores oxidative balance and mitigates intracellular calcium (Ca²⁺) imbalance caused by UV-B exposure. nih.gov By quenching ROS, glycyrrhizinic acid blocks a cascade of damaging events, including endoplasmic reticulum (ER) stress and the activation of the MAPK pathway, ultimately reducing cell death. nih.gov It also demonstrates the ability to scavenge reactive carbonyl species, which are involved in the formation of advanced glycation end products (AGEs), suggesting a protective role against glycation-induced protein modification. nih.gov

Mechanisms of Antiviral Efficacy against Diverse Viral Families (In Vitro Studies)

Glycyrrhizinic acid, including its potassium salt, has demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses in numerous in vitro models. nih.govnih.gov Its mechanisms of action are varied, targeting different stages of the viral life cycle, from entry and replication to dissemination.

A primary antiviral mechanism of glycyrrhizinic acid is the inhibition of viral replication. For several viruses, it directly interferes with the machinery essential for viral propagation. In studies on SARS-CoV-2, glycyrrhizin (B1671929) was shown to potently inhibit viral replication in Vero cells by targeting the viral main protease (Mpro or 3CLpro), an enzyme crucial for processing viral polyproteins and enabling viral replication. nih.govmdpi.com Similarly, it has been found to inhibit the replication of Epstein-Barr virus (EBV). nih.gov Research has also documented its inhibitory effects on the replication of Kaposi's sarcoma-associated herpes virus (KSHV), where it reduces the levels of the latency-associated nuclear antigen (LANA) and induces apoptosis in infected cells. nih.gov The compound is effective against a range of other viruses, including herpes simplex virus, human immunodeficiency virus (HIV), and various coronaviruses. mdpi.com

Glycyrrhizinic acid can prevent viral infection by interfering with the initial stages of viral entry into host cells. For SARS-CoV-2, in vitro and computational studies suggest that it can bind to the angiotensin-converting enzyme 2 (ACE2) receptor on host cells, thereby blocking the attachment of the viral spike protein. nih.govnih.gov It may also directly interact with the spike protein itself, further preventing the virus from binding to and entering host cells. nih.govnih.gov

In the case of HIV-1, the mechanism appears to be indirect. Glycyrrhizinic acid does not directly affect the virus but instead inhibits its replication in peripheral blood mononuclear cells (PBMCs) by inducing the production of β-chemokines. mdpi.com These chemokines then bind to the CCR5 receptor, a key co-receptor for HIV-1 entry, effectively blocking the virus from infecting the cells. mdpi.com For other viruses, such as the viral hemorrhagic septicemia virus, it is suggested to interfere with both attachment and internalization processes. nih.gov

Table 2: In Vitro Antiviral Mechanisms of Glycyrrhizinic Acid

| Virus Family | Virus Example | Cell Line | Mechanism of Action |

|---|---|---|---|

| Coronaviridae | SARS-CoV-2 | Vero E6 | Inhibition of main protease (Mpro); Interference with Spike-ACE2 interaction nih.govmdpi.comnih.gov |

| Herpesviridae | Epstein-Barr Virus (EBV), Kaposi's Sarcoma-associated Herpes Virus (KSHV) | N/A | Inhibition of replication; Reduction of LANA levels (KSHV) nih.govnih.gov |

| Retroviridae | Human Immunodeficiency Virus (HIV-1) | PBMCs | Induction of β-chemokines to block CCR5 co-receptor, preventing entry mdpi.com |

| Flaviviridae | Pathogenic Flaviviruses | N/A | Antiviral activity demonstrated nih.gov |

| Picornaviridae | Enterovirus 71 | N/A | Therapeutic potential observed nih.gov |

Investigation of In Vitro Antitumorigenic Mechanisms

Glycyrrhizinic acid exhibits multifaceted antitumorigenic properties in vitro, targeting various hallmarks of cancer, including proliferation, survival, and angiogenesis. frontiersin.orgdovepress.com

In vitro studies on gastric cancer cell lines (e.g., BCG-823) have shown that glycyrrhizinic acid can inhibit cell proliferation, adhesion, and migration. nih.gov It induces cell cycle arrest and apoptosis, which are associated with the downregulation of key regulatory proteins such as β-catenin, Bcl-2, CyclinD1, and survivin. nih.gov The induction of apoptosis is also linked to the activation of the caspase family of proteins. dovepress.com Furthermore, glycyrrhizinic acid has been found to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, in gastric cancer cells. dovepress.com In hepatocellular carcinoma cells, it has been shown to induce autophagy. mdpi.com

Another significant antitumorigenic mechanism is its anti-angiogenic activity. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. In vitro studies using endothelial cells have demonstrated that glycyrrhizinic acid inhibits key angiogenic processes, including cell migration, invasion, and tube formation. nih.gov This anti-angiogenic effect is linked to the reduction of reactive oxygen species production and the inhibition of the extracellular signal-regulated kinase (ERK) pathway in endothelial cells. nih.gov

Table 3: Summary of Compound Names

| Compound Name |

|---|

| 18α-glycyrrhetinic acid monoglucuronide |

| Advanced Glycation End Products (AGEs) |

| Aminoguanidine |

| β-catenin |

| Bcl-2 |

| Caspase-3 |

| CyclinD1 |

| Cyclooxygenase-2 (COX-2) |

| D-ribose |

| Glycyrrhetinic acid |

| Glycyrrhizinic acid |

| Glycyrrhizinic acid, potassium salt |

| Hydrogen peroxide |

| Hydroxyl radical |

| Inducible nitric oxide synthase (iNOS) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| IκBα |

| Lipopolysaccharide (LPS) |

| Nitric oxide |

| Nuclear Factor-kappa B (NF-κB) |

| Superoxide anion |

| Survivin |

Cellular Membrane Interactions and Permeability Modulation

Effects on Cellular Membrane Elasticity and Permeability

In vitro studies utilizing human erythrocytes as a model system have revealed that glycyrrhizic acid can significantly alter the physical properties of cellular membranes. Treatment with glycyrrhizic acid has been shown to increase the permeability of the erythrocyte membrane by approximately 60%. nih.govjomardpublishing.comsarpublication.com This effect is observed even at micromolar concentrations. researchgate.netjomardpublishing.com The increased permeability is thought to facilitate the transport of substances across the cell membrane, which may contribute to the bioavailability enhancement of certain drugs when co-administered with glycyrrhizic acid. nih.govresearchgate.net

Concurrently with the increase in permeability, glycyrrhizic acid has been found to decrease the elasticity modulus of cell membranes by an order of magnitude. researchgate.netjomardpublishing.com A lower elasticity modulus indicates that the cells become less resistant to deformation, suggesting an increase in membrane flexibility. researchgate.net This alteration in the mechanical properties of the membrane could have implications for various cellular processes that involve membrane dynamics.

Molecular Interactions with Membrane Lipids and Cholesterol Analogues

The modulation of membrane properties by glycyrrhizinic acid is linked to its direct interactions with the lipid components of the cell membrane. Due to its amphiphilic nature, glycyrrhizic acid can be incorporated into the lipid bilayer. nih.gov This insertion can disrupt the ordered arrangement of phospholipids, leading to an increase in membrane fluidity and permeability. nih.govresearchgate.net

A significant aspect of its membrane interaction is its ability to bind with cholesterol. nih.gov Cholesterol is a crucial component of animal cell membranes, providing stability and regulating fluidity. Nuclear magnetic resonance (NMR) studies have demonstrated that glycyrrhizic acid can form complexes with cholesterol. nih.gov It is hypothesized that this interaction may lead to the extraction of cholesterol from the lipid bilayer, further contributing to the observed changes in membrane elasticity and permeability. researchgate.net

In studies using liposomes as a model membrane system, dipotassium (B57713) glycyrrhizinate has been shown to interact with the lipid bilayers, causing disruption and fluidization. acs.org This interaction leads to the formation of "elastic liposomes," which are capable of penetrating through pores smaller than their own diameter, a property attributed to the increased flexibility of the lipid bilayer. acs.org

Immunomodulatory Effects on Cellular Responses (In Vitro Models)

Glycyrrhizinic acid and its potassium salt exhibit a range of immunomodulatory effects in in vitro models, influencing the function of various immune cells and the production of inflammatory mediators.

A key aspect of its immunomodulatory action is the regulation of cytokine production. In various in vitro settings, dipotassium glycyrrhizinate has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govacs.org This anti-inflammatory effect is often mediated through the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. acs.org Conversely, it has also been observed to increase the expression of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov

The compound also directly affects the activity of immune cells. For instance, dipotassium glycyrrhizinate has been found to enhance macrophage efferocytosis, the process by which macrophages clear apoptotic cells. jomardpublishing.com This is achieved by upregulating the expression of molecules involved in the recognition (MERTK, LRP1) and metabolism (LXRα, ABCA1) of apoptotic cells, as well as increasing the activity of Rac1, a protein involved in the uptake of dead cells. jomardpublishing.com Furthermore, glycyrrhizic acid can promote the polarization of macrophages towards the M1 phenotype, which is important for clearing intracellular pathogens, an effect associated with the activation of the JNK and NF-κB pathways. nih.gov

In the context of adaptive immunity, glycyrrhizic acid has been shown to modulate T-cell responses. In vitro studies have demonstrated its ability to inhibit T-cell proliferation and decrease the expression of the OX40 receptor, a co-stimulatory molecule on T-cells. youtube.com It can also influence the differentiation of T-helper cells, as evidenced by an increase in the IFN-γ/IL-4 ratio, suggesting a shift in the Th1/Th2 balance. youtube.com Additionally, glycyrrhizin has been reported to induce the generation of anti-type 2 T cells (CD4+ T cells that produce IFN-γ but not IL-2, IL-4, or IL-10) in vitro, a process that requires the presence of macrophages. nih.gov

Table 2: In Vitro Immunomodulatory Effects of this compound

| Cellular Response | Model System | Key Findings | Reference(s) |

| Cytokine Production | Various cell lines | Decreased expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8); Increased expression of anti-inflammatory cytokine (IL-10). | nih.govacs.org |

| Macrophage Activity | Macrophage cell lines | Enhanced efferocytosis by upregulating recognition and metabolism molecules; Promoted M1 macrophage polarization. | jomardpublishing.comnih.gov |

| T-Cell Response | Purified CD4+ T cells, Spleen cells | Inhibited T-cell proliferation and OX40 expression; Modulated Th1/Th2 balance; Induced generation of anti-type 2 T cells. | youtube.comnih.gov |

Antimicrobial and Anti-Parasitic Action Pathways (In Vitro Models)

In vitro studies have highlighted the potential of glycyrrhizinic acid and its potassium salt as antimicrobial and anti-parasitic agents, acting through various mechanisms.

The antibacterial activity of dipotassium glycyrrhizinate has been demonstrated against specific pathogens. For instance, it exhibits selective antibacterial effects against periodontal pathogenic bacteria, such as Porphyromonas gingivalis. nih.gov In a saliva-derived polymicrobial biofilm model, treatment with dipotassium glycyrrhizinate altered the microbiome structure, reducing the relative abundance of these pathogenic bacteria. nih.gov While the precise molecular pathway for this selective action is still under investigation, it is suggested that the compound may interfere with bacterial growth or survival mechanisms. acs.org

The anti-parasitic properties of glycyrrhizic acid and its derivatives have been evaluated against several parasites in vitro. Studies have shown that glycyrrhizic acid can suppress the growth of Leishmania donovani promastigotes and intracellular amastigotes. nih.gov The proposed mechanism for this antileishmanial activity involves the depletion of ergosterol (B1671047) levels in the parasite. nih.gov Ergosterol is a vital component of the parasite's cell membrane, and its disruption can lead to cell death.

Furthermore, aqueous extracts of Glycyrrhiza glabra, containing glycyrrhizinic acid, and glycyrrhetinic acid (an aglycone of glycyrrhizic acid) have demonstrated anthelmintic activity against gastrointestinal nematodes of sheep in vitro. nih.govresearchgate.net These compounds were effective in inhibiting egg hatching and larval development and migration. nih.govresearchgate.net Although the exact molecular targets are not fully elucidated, the concentration-dependent effects suggest a direct action on the parasites. nih.govresearchgate.net

Computational Modeling for Molecular Interactions: Docking and Dynamics Simulations

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been employed to investigate the molecular interactions between glycyrrhizinic acid and its derivatives with various protein targets. These in silico approaches provide valuable insights into the binding modes and stability of these interactions at an atomic level.

Molecular docking studies have been used to predict the binding affinity and orientation of glycyrrhizin and its aglycone, glycyrrhetinic acid, with proteins such as bovine serum albumin (BSA) and cyclooxygenase-2 (COX-2). nih.govsarpublication.com For instance, docking simulations of glycyrrhizin with the COX-2 protein revealed a favorable binding energy, suggesting its potential as an inhibitor of this pro-inflammatory enzyme. sarpublication.com Similarly, studies on the interaction with BSA indicated that glycyrrhizin primarily forms hydrogen bonds, while glycyrrhetinic acid engages in more hydrophobic interactions. nih.gov

Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, have been used to assess the stability of the ligand-protein complexes predicted by docking. nih.govnih.gov A 20 ns MD simulation of glycyrrhizin and glycyrrhetinic acid with BSA showed that water molecules play a crucial role in stabilizing the complexes through bridging hydrogen bonds. nih.gov In another study, MD simulations of glycyrrhizin with the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) demonstrated the stability of the complex, with a predicted binding free energy of -57 ± 8 kcal/mol. nih.gov

These computational models have also been used to explore the interactions of glycyrrhizin analogs with targets like the epidermal growth factor receptor (EGFR). nih.gov Docking calculations showed that certain glycyrrhizin analogs could bind to EGFR with high affinity through multiple hydrogen bonds and charge interactions, correlating with their observed in vitro anticancer activities. nih.gov These computational approaches are instrumental in identifying potential molecular targets and elucidating the structural basis for the biological activities of glycyrrhizinic acid and its salts.

Research on Glycyrrhizinic Acid, Potassium Salt in Advanced Delivery Systems and Supramolecular Chemistry

Supramolecular Complexation for Enhanced Molecular Stability and Solubilization

The amphiphilic nature of glycyrrhizinic acid and its salts is the foundation of their utility in supramolecular chemistry. nih.gov This dual character allows for self-association in aqueous media and interaction with a wide range of molecules, leading to the formation of stable complexes with enhanced solubility.

Host-Guest Chemistry and Micelle Formation Dynamics

Glycyrrhizinic acid and its salts are capable of forming self-associates and micelles in aqueous solutions. The formation of these aggregates is driven by the hydrophobic interactions between the triterpene portions of the molecules. nih.gov This process of micellization has been shown to occur in water-methanol solutions with low methanol content (e.g., 20%), while higher alcohol content can inhibit their formation. nih.gov

The structure of the glycyrrhizinate molecule is often described as a "bola-type" amphiphile, with hydrophilic groups at both ends of a hydrophobic spacer. This structure influences its aggregation behavior. The physicochemical properties, including the critical micelle concentration (CMC), are highly dependent on the pH of the solution, which affects the ionization of the carboxylic acid groups. nih.gov For instance, studies on the closely related monoammonium glycyrrhizinate have shown that it forms micelles in weakly acidic aqueous solutions (pH 5-6) but that micelle formation is disfavored as the pH increases and the carboxylic acid groups become more ionized. nih.gov

This capacity for self-assembly is a cornerstone of its role in host-guest chemistry, where the hydrophobic core of the micelle can encapsulate "guest" molecules. researchgate.net This encapsulation protects the guest molecule from the aqueous environment, which can enhance its stability.

Interactions with Hydrophobic Compounds for Solubility Enhancement

A significant application of the supramolecular properties of glycyrrhizinic acid salts is the solubilization of poorly water-soluble compounds. A number of physicochemical studies show that the complexation of hydrophobic drugs with glycyrrhizic acid can increase their solubility significantly. google.com This enhancement is achieved through the formation of water-soluble complexes where the hydrophobic drug is encapsulated within the nonpolar core of the glycyrrhizinate micelles.

This interaction not only improves solubility but can also facilitate the transport of drug molecules across cell membranes. google.com The glycyrrhizic acid complex can act as a carrier, shielding the hydrophobic drug until it reaches the target site. For example, dipotassium (B57713) glycyrrhizinate has been demonstrated to act as a nanocarrier for the hydrophobic compound fisetin, forming a clear micelle solution and dramatically improving fisetin's aqueous solubility.

Nanoparticle Formulations and Their Physicochemical Characterization for Advanced Research Applications

Leveraging the self-assembly properties of glycyrrhizinic acid, researchers have developed various nanoparticle formulations for advanced applications, particularly in biomedicine. These nanocarriers offer advantages like improved stability, controlled release, and targeted delivery. wikipedia.org

Glycyrrhizinic Acid-Based Nanoparticles (GANPs) in Research Contexts

Glycyrrhizinic acid can be formulated into nanoparticles (GANPs) through methods such as the supercritical antisolvent (SAS) process or hydrothermal methods. acs.orgnih.gov These GANPs are highly biocompatible and have been investigated for a variety of research applications, including as antiviral and anti-inflammatory agents. acs.orgwur.nlnih.gov

Physicochemical characterization is crucial for understanding the behavior of these nanoparticles. Techniques such as Dynamic Light Scattering (DLS) are used to determine particle size and distribution, while zeta potential measurements indicate surface charge and stability. Transmission Electron Microscopy (TEM) provides direct visualization of nanoparticle morphology. acs.org

| Parameter | Method | Typical Result | Reference |

| Particle Size | Dynamic Light Scattering (DLS) | ~200 nm | nih.gov |

| Surface Charge | Zeta Potential | Negative | acs.org |

| Morphology | Transmission Electron Microscopy (TEM) | Spherical | acs.org |

This table is interactive. Click on the headers to sort.

Research has shown that GANPs can exhibit enhanced biological activity compared to the unprocessed compound. For example, in studies using lipopolysaccharide (LPS)-stimulated mouse macrophages, GANPs demonstrated significantly greater inhibition of inflammatory mediators like prostaglandin E₂ (PGE₂) and tumor necrosis factor-alpha (TNF-α) compared to unprocessed glycyrrhizic acid. nih.gov

| Inflammatory Mediator | Concentration | % Inhibition (GANPs) | % Inhibition (Unprocessed GA) | Reference |

| PGE₂ | 303 µM | 59.38% | 27.18% | nih.gov |

| IL-6 | 303 µM | 44.39% | 20.79% | nih.gov |

| PGE₂ | 909 µM | 86.78% | 66.90% | nih.gov |

| IL-6 | 909 µM | 57.67% | 36.66% | nih.gov |

This table is interactive. Click on the headers to sort.

Polymer-Conjugated Nanocarriers for Targeted Delivery Research

Polymeric nanoparticles are a versatile platform for drug delivery, offering benefits such as controlled release, protection of the encapsulated agent, and the ability to be functionalized for specific targeting. wikipedia.orgmdpi.com These nanocarriers can be formulated from a variety of biodegradable and biocompatible polymers. nih.gov

Glycyrrhizinic acid and its salts can be incorporated into these systems or act as the primary carrier material. The advantages of using polymer-based systems include prolonged drug half-life, high drug loading capacity, and reduced toxicity. wikipedia.org The surface of these polymer nanocarriers can be modified with ligands that direct the particle to specific cells or tissues, enhancing the efficacy of the delivered therapeutic agent. drugbank.com The combination of polymers with glycyrrhizinic acid can create hybrid systems that leverage the unique properties of both components, leading to advanced delivery platforms for research in targeted therapies.

Rheological and Gelation Properties of Glycyrrhizinic Acid Salts in Formulation Science

Glycyrrhizinic acid and its salts are known for their ability to form gels in aqueous solutions under certain conditions, a property of significant interest in formulation science for creating hydrogels and other semi-solid delivery systems. wikipedia.orgresearchgate.net

The gelation of glycyrrhizic acid is a result of the hierarchical self-assembly of its molecules into entangled fibrous networks. acs.orgwur.nl This process is highly sensitive to environmental conditions such as pH and the presence of ions. Aqueous solutions of glycyrrhizin (B1671929) can form a rigid gel when made acidic. google.comresearchgate.net

The rheological, or flow, properties of these gels are critical for their application. Gels are viscoelastic materials, exhibiting both solid-like (elastic) and liquid-like (viscous) properties. mdpi.com The incorporation of metal ions can significantly influence these properties. A study on glycyrrhizic acid supramolecular hydrogels investigated the effects of different metal ions on their network structure and rheological behavior. It was found that monovalent metal ions, such as K⁺, can enhance the interfibrillar interactions at high concentrations through electrostatic screening. wur.nl This leads to the formation of a more compact and ordered gel network, which displays a pronounced nonlinear rheological behavior, transitioning from an elastic to a viscous response under stress. wur.nl In contrast, polyvalent metal ions can significantly enhance the network strength at much lower concentrations due to stronger complexation with the carboxylate groups of the glycyrrhizic acid molecules. wur.nl This tunability allows for the design of "smart" hydrogels with controlled properties for applications in drug delivery and tissue engineering. acs.orgnih.govwur.nl

Q & A

Basic Research Questions

Q. How can glycyrrhizinic acid, potassium salt be reliably identified and quantified in plant extracts?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the gold standard. Use a C18 column (e.g., 4.6 × 250 mm, 5 µm) and a mobile phase of acetonitrile:0.1% phosphoric acid (32:68, v/v) at 1.0 mL/min flow rate. Compare retention times and peak areas with certified reference standards (e.g., glycyrrhizinic acid ammonium salt, CAS 53956-04-0). TLC (silica gel GF254, chloroform:methanol:water 7:3:0.5) can provide preliminary screening but lacks quantitative precision .

Q. What solvent systems are optimal for preparing stock solutions of this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents. For biological assays, dissolve in DMSO (20 mg/mL) or dimethylformamide (2 mg/mL), purged with nitrogen to prevent oxidation. Vortexing at 40°C for 10 minutes enhances dissolution. Centrifuge at 10,000 × g for 5 minutes to remove insoluble particulates .

Q. What physiological effects are associated with this compound in human studies?

- Methodological Answer : The compound mimics mineralocorticoid activity, leading to sodium retention and potassium excretion via inhibition of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). In clinical trials, monitor serum electrolytes (Na⁺, K⁺) and blood pressure. Note inter-individual variability: sensitive subgroups (e.g., hypertensive patients) may exhibit pseudohyperaldosteronism at doses as low as 50 mg/day .

Advanced Research Questions

Q. How can researchers resolve contradictions in glycyrrhizinic acid’s effects on salt-sensitive pathways across species?

- Methodological Answer : Discrepancies between human and rodent studies (e.g., electrolyte imbalances in humans but not rodents) arise from species-specific 11β-HSD2 expression levels. Use transgenic mouse models (e.g., 11β-HSD2 knockouts) or human renal proximal tubule cell lines (e.g., HK-2) to isolate mechanisms. Dose-response studies (0.1–100 µM) with corticosterone co-treatment can clarify synergistic effects .

Q. What experimental designs are recommended for studying glycyrrhizinic acid’s anti-inflammatory activity in neuroinflammation models?

- Methodological Answer : Use LPS-induced neuroinflammation in rodents (e.g., Sprague-Dawley rats, 5 mg/kg LPS i.p.). Administer glycyrrhizinic acid (50–200 mg/kg/day orally) and assess hippocampal NF-κB nuclear translocation via Western blot (antibodies: p65 subunit) and pro-inflammatory cytokines (ELISA for IL-1β, TNF-α). Include diamonium glycyrrhizinate as a positive control for comparative pharmacokinetics .

Q. How does exogenous glycyrrhizinic acid influence salt-stress tolerance in Glycyrrhiza species?

- Methodological Answer : Apply 100–200 mM NaCl to Glycyrrhiza uralensis seedlings and foliar-spray glycyrrhizinic acid (1–10 µM). Measure root biomass, chlorophyll fluorescence (Fv/Fm ratio), and glycyrrhizinic acid content via HPLC. Note biphasic effects: low NaCl (100 mM) enhances glycyrrhizinic acid synthesis, while high NaCl (200 mM) suppresses it. Exogenous application restores root growth under high salinity .

Q. What strategies improve the bioavailability of this compound in in vivo studies?

- Methodological Answer : Formulate with cyclodextrins (e.g., β-cyclodextrin at 1:2 molar ratio) to enhance solubility. For oral administration, use enteric-coated capsules to bypass gastric degradation. Pharmacokinetic studies in rats show peak plasma concentrations at 2–4 hours post-dose. Monitor glycyrrhetinic acid (active metabolite) levels via LC-MS/MS .

Q. How can glycyrrhizinic acid’s dual role as a scaffold for drug design and a standalone therapeutic be optimized?

- Methodological Answer : Use molecular docking (AutoDock Vina) to identify glycyrrhizinic acid’s interactions with HMGB1 or ACE2. Synthesize derivatives via esterification (e.g., acetylated forms) and test cytotoxicity in MCF-7 cells (MTT assay, 24–72 hours). Prioritize derivatives with IC₅₀ < 50 µM and selectivity indices >10 compared to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.